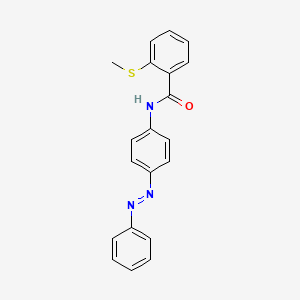
9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl-: is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system, which is a fused ring structure consisting of a pyrimidine ring and an imidazole ring. The compound also features an amino group at the 6-position, a dimethylamino group at the 8-position, and a beta-D-ribofuranosyl group at the 9-position. These functional groups contribute to the compound’s unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Amino Group: The amino group at the 6-position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Introduction of the Dimethylamino Group: The dimethylamino group at the 8-position can be introduced through alkylation reactions using dimethylamine.
Attachment of the Beta-D-Ribofuranosyl Group: The beta-D-ribofuranosyl group can be attached through glycosylation reactions using ribose derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and dimethylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include ammonia, amines, and alkyl halides.
Major Products:
Oxidation Products: Oxidized derivatives such as nitroso and nitro compounds.
Reduction Products: Reduced purine derivatives.
Substitution Products: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor in the synthesis of nucleoside analogs.
Biology:
- The compound is studied for its role in cellular processes, particularly in nucleic acid metabolism.
- It is used in the study of enzyme-substrate interactions involving purine derivatives.
Medicine:
- The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
- It is used in the development of nucleoside analog drugs.
Industry:
- The compound is used in the production of pharmaceuticals and agrochemicals.
- It serves as a key intermediate in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes involved in nucleic acid metabolism. It can also interact with receptors on the cell surface, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Adenosine: A naturally occurring nucleoside with a similar purine ring structure but different functional groups.
Guanosine: Another naturally occurring nucleoside with a similar purine ring structure but different functional groups.
8-Amino-9H-purine: A compound with a similar purine ring structure but different functional groups.
Uniqueness:
- The presence of the dimethylamino group at the 8-position and the beta-D-ribofuranosyl group at the 9-position distinguishes 9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl- from other similar compounds.
- These unique functional groups contribute to the compound’s distinct chemical properties and biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
13389-15-6 |
|---|---|
Molekularformel |
C12H18N6O4 |
Molekulargewicht |
310.31 g/mol |
IUPAC-Name |
2-[6-amino-8-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
ASFQZUKBYFITHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


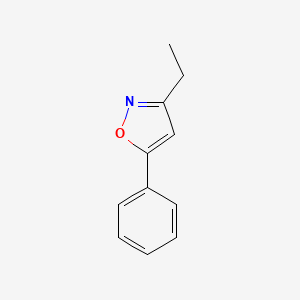
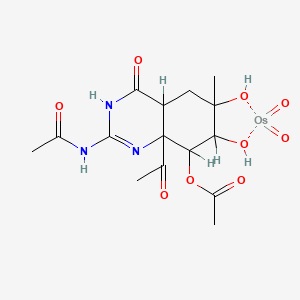
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
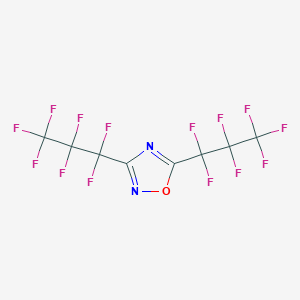
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)

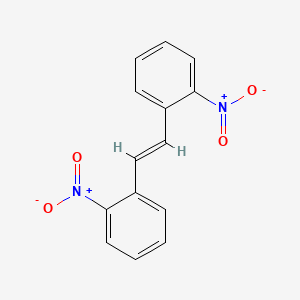
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
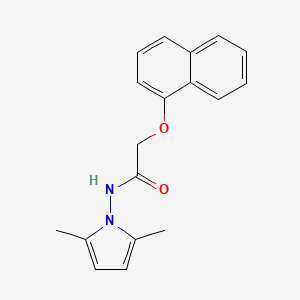
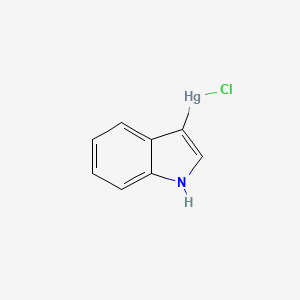
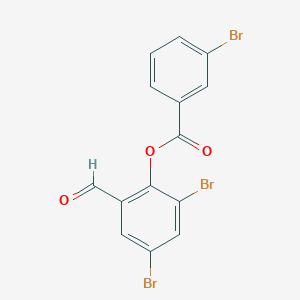
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
